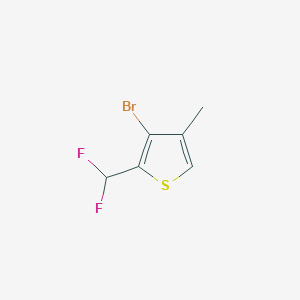

![molecular formula C12H15N5O2 B2863364 2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2310102-68-0](/img/structure/B2863364.png)

2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

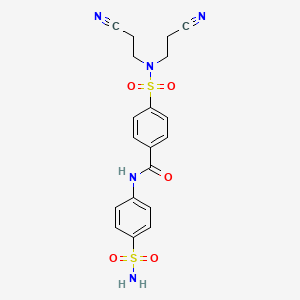

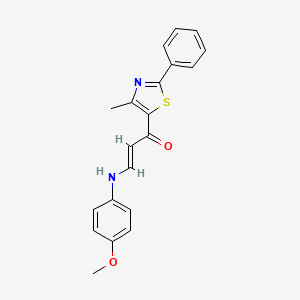

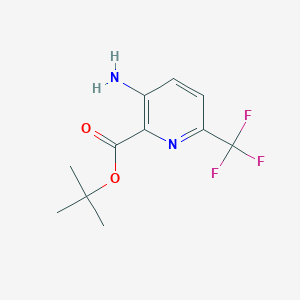

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a piperidine ring . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions and orientations of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and piperidine rings, as well as the carboxylic acid group. These groups could participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, pyrimidine is a much weaker base than pyridine and is soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

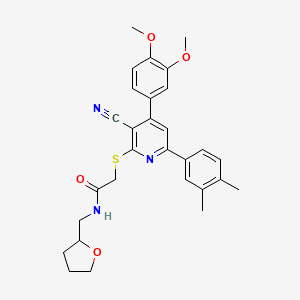

Piperidine derivatives are crucial in drug design and pharmaceutical applications. The piperidine moiety is a common feature in many therapeutic agents due to its biological activity. Recent advances in the synthesis of piperidine derivatives include various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These synthetic methodologies are vital for creating biologically active compounds for drug discovery.

Anticancer Applications

The piperidine nucleus is often utilized in anticancer drugs. Structural modifications of the piperidine ring, such as the introduction of halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity against cancer cells . The presence of the piperidine structure within “2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid” suggests potential applications in designing novel anticancer agents.

Antimicrobial and Antibacterial Activity

Pyrazolopyrimidine derivatives have been synthesized and screened for their antibacterial activity against various bacterial strains. Some compounds have shown higher antibacterial activity than standard drugs, indicating the potential of pyrazolopyrimidine scaffolds in developing new antimicrobial agents . The compound could be a candidate for further exploration in this field.

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Some piperidine derivatives have been found to exhibit antiproliferative activity, suggesting that they may have similar effects .

Action Environment

It is known that the biological activity of piperidine derivatives can be influenced by various factors, including their chemical structure and the presence of other compounds .

Direcciones Futuras

The future directions for research on this compound could include exploring its potential therapeutic uses, given the diverse biological activities demonstrated by pyrimidine derivatives . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-16-7-8-9(15-16)13-10(12(18)19)14-11(8)17-5-3-2-4-6-17/h7H,2-6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKBHSWFYNGBNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)N=C(N=C2N3CCCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)

![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)

![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)

![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)